molecular formula C16H10FNO4S2 B2566302 (E)-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid CAS No. 851302-87-9

(E)-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Cat. No.: B2566302
CAS No.: 851302-87-9
M. Wt: 363.38
InChI Key: YWUOYVAXETUXMD-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid belongs to the thiazolidinone class, characterized by a central 4-oxo-2-thioxothiazolidine scaffold. Key structural features include:

  • Furan ring: Substituted with a 4-fluorophenyl group at the 5-position.
  • Methylene bridge: Connects the furan moiety to the thiazolidinone core.
  • This compound’s fluorinated aromatic group confers electronic and steric properties that influence reactivity, binding affinity, and pharmacokinetics.

Properties

IUPAC Name

2-[(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO4S2/c17-10-3-1-9(2-4-10)12-6-5-11(22-12)7-13-15(21)18(8-14(19)20)16(23)24-13/h1-7H,8H2,(H,19,20)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUOYVAXETUXMD-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a complex organic compound featuring a thiazolidinone core, furan moiety, and a fluorinated aromatic ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of the compound is C12H10FN3O2SC_{12}H_{10}FN_3O_2S, with a molecular weight of 247.23 g/mol. The structure includes:

  • Thiazolidinone ring : Known for various biological activities.
  • Furan moiety : Contributes to the compound's reactivity and biological interactions.
  • 4-Fluorophenyl group : Enhances the compound's pharmacological properties.

Anticancer Activity

Research has demonstrated that derivatives of thiazolidinone frameworks exhibit notable anticancer properties. For instance, compounds similar to this compound have shown moderate to strong antiproliferative activity in leukemia cell lines. A study indicated that specific derivatives (e.g., 5e and 5f) displayed significant cytotoxicity, inducing apoptosis through mechanisms involving:

  • Cell Cycle Arrest : The compounds affect the cell cycle, leading to increased apoptosis rates.
  • LDH Assay : Used to measure cytotoxicity levels.
  • Flow Cytometric Analysis : To analyze the effects on cell populations.

The findings suggest that electron-donating groups on the thiazolidinone moiety play a crucial role in enhancing anticancer activity, with optimal positioning leading to improved efficacy .

Antimicrobial Activity

In addition to anticancer properties, the compound also exhibits antimicrobial activity. Several studies have evaluated similar thiazolidinone derivatives against various bacterial strains, including multidrug-resistant organisms. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 2–4 µg/mL, indicating potent antibacterial effects against Gram-positive bacteria .

Table 1: Summary of Biological Activities

Compound NameStructure FeaturesAnticancer ActivityAntimicrobial Activity
(E)-2-(5-(...)Thiazolidinone, Furan, FluorophenylModerate to strong in leukemia cell linesMIC 2–4 µg/mL against Gram-positive bacteria
5eThiazolidinoneHigh cytotoxicityEffective against MRSA
5fThiazolidinoneSignificant apoptosis inductionEffective against various strains

Case Studies

  • Study on Anticancer Effects :
    • A series of thiazolidinone derivatives were synthesized and tested for their antiproliferative effects on human leukemia cell lines. The study concluded that compounds with specific electron-donating groups showed enhanced cytotoxicity and induced apoptosis effectively .
  • Antimicrobial Evaluation :
    • A comprehensive evaluation of thiazolidinone derivatives revealed their effectiveness against multidrug-resistant bacterial strains. The study highlighted that certain derivatives exhibited MIC values as low as 2 µg/mL, showcasing their potential as antimicrobial agents .

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of (E)-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is C19H16FNO4S3C_{19}H_{16}FNO_4S_3, with a molecular weight of approximately 437.5 g/mol . The compound features a thiazolidinone ring fused with a furan moiety and an acetic acid side chain, which contributes to its diverse biological activities.

Synthesis Process:
The synthesis typically involves multi-step organic reactions, including the formation of the thiazolidinone framework and the introduction of the furan and fluorophenyl substituents. Key methods may include:

  • Condensation Reactions: Utilizing starting materials such as furan derivatives and thioamide compounds.
  • Purification Techniques: Employing chromatography to isolate the final product after synthesis.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties:
    • The compound has shown effectiveness against various bacterial strains, including multidrug-resistant Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 2 to 4 µg/mL .
    • Its structure suggests potential as an antibacterial agent, which is significant in the context of rising antibiotic resistance.
  • Anticancer Potential:
    • Studies have demonstrated that derivatives of thiazolidinones exhibit moderate to strong antiproliferative activity against cancer cell lines .
    • The compound's ability to inhibit tumor angiogenesis and cell proliferation makes it a candidate for further investigation in cancer therapy .
  • Anti-inflammatory Effects:
    • The presence of specific functional groups in the compound may confer anti-inflammatory properties, which are valuable in treating conditions characterized by chronic inflammation.

Case Study 1: Antimicrobial Activity

A study published in Chemical Communications evaluated a series of rhodanine-furan conjugates, including this compound. The results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

In vitro studies conducted on human cancer cell lines (A549, PC-3, HepG2) demonstrated that derivatives of this compound could inhibit cell proliferation effectively. The half-maximal inhibitory concentration (IC50) values ranged from 7.0 to 20.3 µM, suggesting that modifications to the thiazolidinone structure can enhance anticancer efficacy .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with structurally related thiazolidinone derivatives:

Compound Name Key Substituents Molecular Weight (g/mol) XLogP3 Hydrogen Bonding (Donor/Acceptor) Biological Relevance
Target Compound 4-Fluorophenyl on furan ~421.4* ~3.8* 1 donor, 7 acceptors Potential enzyme inhibitor
(E)-2-(5-((5-(4-Methoxyphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid 4-Methoxyphenyl on furan ~433.4 3.5 1 donor, 8 acceptors Enhanced solubility
[(5Z)-5-({5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methylene)-4-oxo-2-thioxothiazolidin-3-yl]acetic acid 2-Chloro-5-(trifluoromethyl)phenyl on furan ~509.8 4.9 1 donor, 7 acceptors Lethal factor inhibitor
2-[(5Z)-5-[[3-(4-Ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid Pyrazole core with ethoxy-methylphenyl 479.6 4.9 1 donor, 7 acceptors Rhodanine-based therapeutic agent

*Estimated based on structural similarity to analogs.

Key Structural Differences and Implications

Aromatic Substituents
  • 4-Fluorophenyl (Target Compound) : The fluorine atom is electron-withdrawing, increasing electrophilicity and metabolic stability compared to electron-donating groups like methoxy .
  • 4-Methoxyphenyl (Analog) : Methoxy’s electron-donating nature reduces reactivity but improves aqueous solubility, which may enhance bioavailability .
  • 2-Chloro-5-(trifluoromethyl)phenyl (Analog) : The trifluoromethyl and chlorine groups introduce strong hydrophobicity and steric bulk, likely improving membrane permeability and target selectivity (e.g., lethal factor inhibition) .
Core Heterocycle
  • Furan vs.
Side Chain Modifications
  • Acetic Acid vs. Hydrazide/Amide : The acetic acid moiety in the target compound increases polarity, favoring interactions with polar enzyme pockets. In contrast, hydrazide derivatives (e.g., ) may exhibit stronger chelation properties with metal ions.

Pharmacological Potential

  • Enzyme Inhibition : The chloro-trifluoromethyl analog’s activity against lethal factor (a Bacillus anthracis toxin) suggests the target compound’s fluorophenyl group may also support interactions with protease active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.